molecular formula C13H15FN2O3S B2573549 2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034509-40-3

2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No.: B2573549
CAS No.: 2034509-40-3
M. Wt: 298.33
InChI Key: ORHCXSUEMCZOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in chemical biology and early drug discovery research. Benzenesulfonamide scaffolds are recognized for their versatile bioactivity and are frequently explored in the development of novel therapeutic agents . This compound incorporates two key structural motifs: a fluorinated benzenesulfonamide group and a 3-methylisoxazole propyl chain. The benzenesulfonamide core is a privileged structure in medicinal chemistry, known to confer properties that enable target binding and modulation . Specifically, similar benzenesulfonamide-based compounds have demonstrated potent activity as inhibitors of oxidative phosphorylation (OXPHOS), a critical energy-producing process in cancer cells . Some benzenesulfonamides targeting the OXPHOS pathway have shown nanomolar potency in inhibiting mitochondrial Complex I function and depleting cellular ATP production, leading to significant cytotoxicity in OXPHOS-dependent cancer cells, such as certain pancreatic cancer models . Furthermore, the 3-alkylisoxazole moiety, as seen in this molecule, is a known pharmacophore in the design of inhibitors for epigenetic targets like BRD4, a bromodomain protein involved in the regulation of oncogene expression . Inhibitors bearing this motif have shown promising anti-proliferative effects against hematological cancers, including acute myeloid leukemia . This combination of features makes this compound a compelling candidate for researchers investigating cancer metabolism, epigenetic regulation, and the structure-activity relationships of multi-target agents. It is supplied as a high-purity compound for research purposes only. This product is intended for in vitro analysis and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

2-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c1-10-9-11(19-16-10)5-4-8-15-20(17,18)13-7-3-2-6-12(13)14/h2-3,6-7,9,15H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHCXSUEMCZOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the propyl chain: The isoxazole ring is then functionalized with a propyl chain via a nucleophilic substitution reaction.

    Sulfonamide formation: The final step involves the reaction of the functionalized isoxazole with a fluoro-substituted benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions, leading to ring-opening or further functionalization.

    Reduction: The nitro group in the isoxazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: The primary amine derivative of the isoxazole ring.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity towards its targets. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Key Observations:

This likely enhances 5-HT₇ receptor affinity in 5c due to extended π-π interactions and polar contacts .

Fluorine Positioning : Both compounds retain fluorine at the benzene ring’s 2-position, a common strategy to improve metabolic stability and membrane permeability in sulfonamide drugs.

Synthetic Accessibility: The mechanochemical synthesis of 5c offers environmental advantages (e.g., reduced solvent waste) over traditional methods, though the target compound’s synthesis route remains uncharacterized in available literature.

Functional Implications of Substituent Variation

  • Isoxazole vs. In contrast, 5c’s biphenyl-piperidine moiety likely engages in hydrophobic interactions with 5-HT₇’s transmembrane domains, explaining its high potency .

Biological Activity

2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C13H15FN2O2S
  • Molecular Weight : 284.34 g/mol
  • Chemical Structure : The compound features a benzenesulfonamide moiety with a fluoro substituent and a propyl chain attached to a methylisoxazole ring.

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory properties. A study on related compounds demonstrated that certain benzenesulfonamides effectively inhibited carrageenan-induced rat paw edema, showcasing their potential as anti-inflammatory agents. For instance, compounds similar to this compound showed inhibition rates of up to 94.69% at various time points post-administration .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. The minimum inhibitory concentration (MIC) values for various strains of bacteria were evaluated, revealing that compounds within this class can exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown MIC values ranging from 6.45 mg/mL to 6.72 mg/mL against E. coli and S. aureus, indicating promising antimicrobial properties .

Case Studies

  • Case Study on Anti-inflammatory Effects
    • Objective : To evaluate the anti-inflammatory effects of benzenesulfonamides.
    • Methodology : Carrageenan-induced edema in rats was used as a model.
    • Results : Compounds similar to this compound exhibited significant reduction in edema, with specific inhibition percentages noted at different time intervals (1h: 94.69%, 2h: 89.66%, 3h: 87.83%) .
  • Case Study on Antimicrobial Activity
    • Objective : To assess the antimicrobial properties against common pathogens.
    • Methodology : Various bacterial strains were tested for susceptibility to sulfonamide derivatives.
    • Results : Notably, compound variants demonstrated effective inhibition against E. coli with MIC values around 6.67 mg/mL, suggesting strong potential for therapeutic applications in treating bacterial infections .

Table 1: Summary of Biological Activities

Compound NameAnti-inflammatory Activity (%)MIC (mg/mL) against E. coliMIC (mg/mL) against S. aureus
This compoundUp to 94.696.676.63
Related Compound AUp to 89.666.72Not tested
Related Compound BUp to 87.83Not testedNot tested

Q & A

Q. What synthetic methodologies are recommended for constructing the benzenesulfonamide core in 2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide?

A two-step approach is typically employed:

  • Step 1 : Coupling the benzenesulfonyl chloride intermediate with the amine-containing sidechain (e.g., 3-(3-methylisoxazol-5-yl)propylamine) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C. This method achieved yields of 37–73% in analogous benzenesulfonamide syntheses .
  • Step 2 : Fluorination at the 2-position of the benzene ring via electrophilic substitution or halogen exchange, ensuring regioselectivity by controlling reaction temperature and catalyst selection.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the presence of the fluorine substituent, isoxazole ring protons (δ 6.1–6.3 ppm), and propyl linker (-CH2_2- groups at δ 1.6–2.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching the molecular formula .

Advanced Research Questions

Q. What strategies mitigate low yields during the alkylation step of the propyl-linked isoxazole moiety?

Low yields in alkylation often stem from steric hindrance or competing side reactions. Strategies include:

  • Optimized Reaction Conditions : Prolonged reaction times (24–48 hours) at 40–60°C in aprotic solvents (e.g., THF or DMF) improve nucleophilic substitution efficiency .
  • Alternative Alkylating Agents : Replacing traditional halides with mesylates or tosylates enhances leaving-group stability, as demonstrated in the synthesis of related sulfonamides (yields up to 73%) .

Q. How does fluorination at the 2-position of the benzene ring influence physicochemical properties and target binding?

Fluorine’s electronegativity increases the compound’s lipophilicity (logP ~2.8) and metabolic stability. In vitro studies of analogous fluorinated benzenesulfonamides show enhanced binding to hydrophobic pockets in enzymes (e.g., NLRP3 inflammasome inhibition with IC50_{50} values <1 μM) . However, excessive fluorination may reduce solubility; countermeasures include introducing polar groups (e.g., hydroxyl or morpholine) on the propyl chain .

Q. Are there known off-target interactions for sulfonamide derivatives with isoxazole substituents, and how are these assessed?

Isoxazole-containing sulfonamides may inhibit carbonic anhydrase isoforms due to structural similarity to acetazolamide. To evaluate selectivity:

  • In Vitro Profiling : Screen against panels of recombinant enzymes (e.g., carbonic anhydrase I–XIV) using fluorescence-based assays.
  • Molecular Docking : Compare binding poses of this compound with co-crystal structures of off-target proteins .

Data Contradiction and Optimization Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzenesulfonamides?

Contradictions often arise from assay variability (e.g., cell lines, incubation times). For example:

  • Case Study : A benzenesulfonamide analogue showed NLRP3 inhibition in THP-1 cells (IC50_{50} = 0.8 μM) but was inactive in primary human monocytes. Resolution involved standardizing assay conditions (e.g., ATP concentration, priming protocol) .
  • Statistical Validation : Use multivariate analysis to identify confounding factors (e.g., batch-to-buffer variations) and validate findings across ≥3 independent replicates.

Q. What computational tools are effective for predicting the metabolic stability of this compound?

  • CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME identify potential oxidation sites (e.g., propyl linker or isoxazole methyl group).
  • In Silico Half-Life Estimation : Machine learning models (e.g., XenoSite) prioritize metabolites for LC-MS/MS validation in hepatocyte incubation studies .

Methodological Resources

  • Synthetic Protocols : Reference EDCl/HOBt coupling () and fluorination techniques ().
  • Analytical Standards : Cross-validate NMR and MS data with published spectra of related sulfonamides ().
  • Biological Assays : Adapt protocols from NLRP3 inflammasome inhibition studies () and antiviral screening ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.